molecular formula C15H19Cl2NO4 B13992267 Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid CAS No. 1260603-90-4

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

Cat. No.: B13992267
CAS No.: 1260603-90-4
M. Wt: 348.2 g/mol
InChI Key: SVPWGHUSSPARJA-JTQLQIEISA-N
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Description

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a synthetic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-amino-2-(2,4-dichlorobenzyl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of 3-amino-2-(2,4-dichlorobenzyl)propanoic acid is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure Boc-protected compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, due to the presence of the electron-withdrawing dichloro groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Deprotection: 3-amino-2-(2,4-dichlorobenzyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dichlorobenzyl group can enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-(2,4-dichlorobenzyl)propanoic acid: The non-Boc-protected version of the compound.

    2,4-dichlorobenzyl alcohol: A related compound with similar structural features.

    2,4-dichlorobenzyl chloride: Another related compound used in organic synthesis.

Uniqueness

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in multi-step synthetic processes.

Properties

CAS No.

1260603-90-4

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

(2S)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1

InChI Key

SVPWGHUSSPARJA-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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